molecular formula C12H27BrO3Si B2584787 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane CAS No. 199484-67-8

2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane

Cat. No. B2584787
CAS RN: 199484-67-8
M. Wt: 327.334
InChI Key: FVKQGXGGSCBBKQ-UHFFFAOYSA-N
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Description

“2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane” is a silane derivative . It is also known as BES and has been used in scientific research for several years.


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of tert-butyl-dimethylsilanol with 2-bromoethyl ether in the presence of a base to form 2-(2-bromoethoxy)ethanol. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-[2-(2-bromoethoxy)ethoxy]ethanol. Finally, this intermediate is reacted with tert-butyl-dimethylchlorosilane in the presence of a base to form the desired compound.


Molecular Structure Analysis

The molecular formula of “2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane” is CHBrOSi . The InChI Key is FVKQGXGGSCBBKQ-UHFFFAOYSA-N.


Chemical Reactions Analysis

This compound has been used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone. It has also been used in the synthesis of 2-[3-[(3,4,5-trimethoxyphenyl)thio]-1H-indol-5-yloxy]ethanol .


Physical And Chemical Properties Analysis

The molecular weight of “2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane” is 327.334. It is a liquid at room temperature .

Scientific Research Applications

Analytical Chemistry

The compound is often used in analytical chemistry for protecting groups during mass spectrometry or gas chromatography analysis. Its stability under mild conditions and ease of preparation make it a common choice for protecting hydroxyl and carbonyl groups, ensuring accurate analytical results .

Medicinal Chemistry

It may be used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone. This application is crucial in medicinal chemistry for the synthesis of compounds with potential therapeutic effects .

Mechanism of Action

Target of Action

It is known that this compound is often used in the synthesis of complex organic molecules. Therefore, its targets can vary depending on the specific reaction it is involved in.

Mode of Action

2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane: interacts with its targets through chemical reactions. It plays a significant role in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives, a method widely used in the synthesis of complex organic molecules by safeguarding functional groups during synthetic procedures. This strategy is essential in synthesizing natural products and pharmaceuticals, where selective reactivity is required.

Biochemical Pathways

The specific biochemical pathways affected by 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane depend on the context of its use. In the synthesis of complex molecules, it can influence various pathways by enabling the creation of stable and complex structures.

Result of Action

The molecular and cellular effects of 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane ’s action are primarily observed in the resulting synthesized compounds. It enables the creation of complex molecules with potential applications in materials science and pharmaceuticals.

Safety and Hazards

This compound is harmful if swallowed and causes skin and eye irritation . It should be handled with care and appropriate safety measures should be taken while using it .

properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BrO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKQGXGGSCBBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane

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